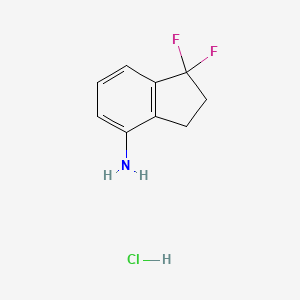
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N. It is a derivative of indene, featuring two fluorine atoms and an amine group. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride typically involves the fluorination of indene derivatives followed by amination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available indene. The process includes:
Fluorination: Introduction of fluorine atoms to the indene ring.
Amination: Addition of the amine group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroindenones, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine
Uniqueness
1,1-Difluoro-2,3-dihydro-1H-inden-4-amine hydrochloride is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of two fluorine atoms and an amine group makes it a valuable intermediate in synthetic chemistry and a potential candidate for various research applications.
Propriétés
Formule moléculaire |
C9H10ClF2N |
|---|---|
Poids moléculaire |
205.63 g/mol |
Nom IUPAC |
1,1-difluoro-2,3-dihydroinden-4-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-9(11)5-4-6-7(9)2-1-3-8(6)12;/h1-3H,4-5,12H2;1H |
Clé InChI |
LDNGLQDRZFNDPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C1C(=CC=C2)N)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




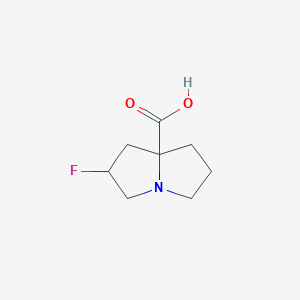

![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
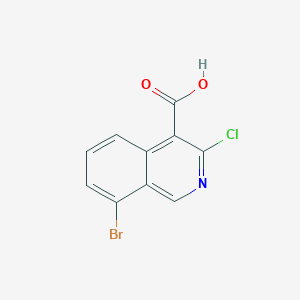
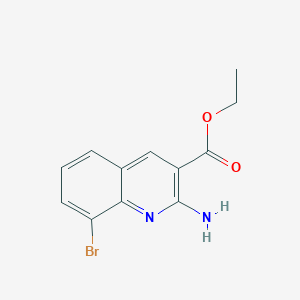
![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
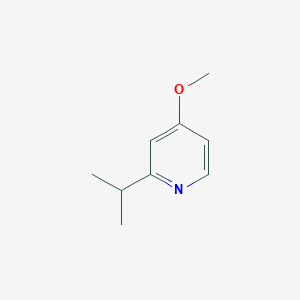
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-ol](/img/structure/B13678389.png)
![Ethyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate](/img/structure/B13678392.png)
![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)

